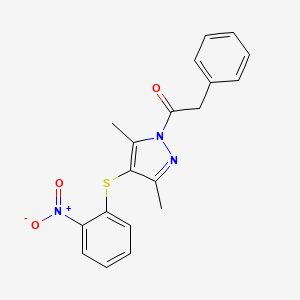

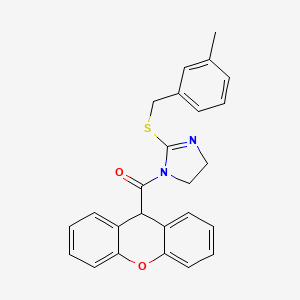

1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous chemical studies. The compound is not directly mentioned in the provided papers, but these papers discuss related pyrazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various precursors under controlled conditions. For instance, the Schiff base derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one was synthesized through condensation with 3-formyl-6-methyl-chromone . Similarly, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives . These methods could potentially be adapted for the synthesis of the compound "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, IR, HRMS, and X-ray crystal diffraction. For example, the crystal structure of a Schiff base ligand and its copper(II) complex was determined by X-ray diffraction studies . The isomeric intermediates in the synthesis of novel pyrazole derivatives were confirmed by X-ray crystal structure analysis . These techniques would be essential in analyzing the molecular structure of "this compound" to ensure the correct synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often leading to the formation of complexes with metals or the creation of new organic compounds. The Schiff base derived from pyrazolinone formed complexes with Cu(II), VO(II), Ni(II), and Mn(II) . The reactivity of the compound "this compound" could similarly be explored to understand its potential to form complexes or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The characterization of these properties is typically done using spectroscopic methods and elemental analysis. For example, the synthesized Schiff base and its metal complexes were characterized by 1H NMR, UV–Vis, IR, ESR spectroscopy, and molar electric conductibility . The physical and chemical properties of "this compound" would need to be characterized similarly to understand its behavior in different environments and its suitability for various applications.

Scientific Research Applications

1. Structural Characteristics The molecular structures of certain pyrazole derivatives, including compounds similar to 1-(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)-2-phenylethanone, exhibit nonplanar configurations. These structures involve dihedral angles formed by the planes of the lateral phenyl rings and the central pyrazole ring, which vary significantly. The specific dihedral angles range from 2.71° to 45.22°, indicating a diverse range of molecular conformations. These structures are stabilized by weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).

2. Molecular Twisting and Complex Formation Certain pyrazole compounds, specifically 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP), are identified as helically twisted synthetic organic molecules. These molecules are precursors for the synthesis of compounds like 2-(3,5-dimethylpyrazole-1-yl)phenylamine (L), which on further methylation yields products like [2-(3,5-dimethylpyrazole-1-yl)phenyl]dimethylamine (L'). Notably, certain Pd(II) complexes synthesized from these compounds demonstrate an unprecedented square planar structure with a distinct helical twist (Drew et al., 2007).

3. Antimicrobial Activity Research has revealed that certain heterocyclic compounds containing the pyrazole moiety, such as 3-[4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1,3-thiazolan-4-ones, exhibit significant antimicrobial activity. These compounds, synthesized via a one-pot cyclo-condensation, have been tested against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific moieties, such as 4-nitrophenyl, 3-nitrophenyl, and 4-dimethylaminophenyl, enhances their inhibitory potential, indicating the relevance of structural modification in enhancing biological activity (Sanjeeva Reddy et al., 2010).

4. Potential Pharmaceutical Applications The reactivity and biological activity of 4-nitrosopyrazoles, especially those substituted at the 3,5 positions, are highlighted in pharmaceutical and chemical applications. The Diels-Alder reaction involving these compounds has led to the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones. These compounds are predicted to exhibit potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, underscoring their significance in pharmaceutical research (Volkova et al., 2021).

Safety and Hazards

properties

IUPAC Name |

1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-13-19(26-17-11-7-6-10-16(17)22(24)25)14(2)21(20-13)18(23)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKPLQIKAMWKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

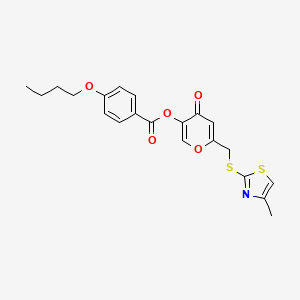

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

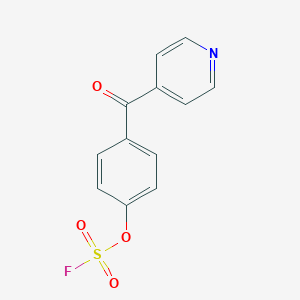

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

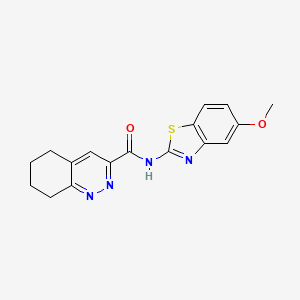

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)